Cas no 1031899-40-7 ((R)-6,6-bis(4-(trifluoromethyl)phenyl)-1,1-binaphthyl-2,2-diol)
1031899-40-7 structure
Product Name:(R)-6,6-bis(4-(trifluoromethyl)phenyl)-1,1-binaphthyl-2,2-diol
CAS-nummer:1031899-40-7
MF:C34H20F6O2
MW:574.511830329895
CID:2190955
PubChem ID:15518168
Update Time:2025-04-21
(R)-6,6-bis(4-(trifluoromethyl)phenyl)-1,1-binaphthyl-2,2-diol Chemische en fysische eigenschappen
Naam en identificatie
-
- (R)-6,6-bis(4-(trifluoromethyl)phenyl)-1,1-binaphthyl-2,2-diol
- 1-[2-hydroxy-6-[4-(trifluoromethyl)phenyl]naphthalen-1-yl]-6-[4-(trifluoromethyl)phenyl]naphthalen-2-ol
- 1031899-40-7
- 6,6'-Bis[4-(trifluoromethyl)phenyl][1,1'-binaphthalene]-2,2'-diol
- DTXSID20573564
-
- Inchi: 1S/C34H20F6O2/c35-33(36,37)25-9-1-19(2-10-25)21-5-13-27-23(17-21)7-15-29(41)31(27)32-28-14-6-22(18-24(28)8-16-30(32)42)20-3-11-26(12-4-20)34(38,39)40/h1-18,41-42H
- InChI-sleutel: WULGZZIKOQOYOH-UHFFFAOYSA-N
- LACHT: FC(C1C=CC(=CC=1)C1C=CC2=C(C=CC(=C2C2=C(C=CC3C=C(C4C=CC(C(F)(F)F)=CC=4)C=CC2=3)O)O)C=1)(F)F
Berekende eigenschappen
- Exacte massa: 574.136749g/mol
- Monoisotopische massa: 574.136749g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 42
- Aantal draaibare bindingen: 3
- Complexiteit: 817
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 574.5g/mol
- XLogP3: 10.4
- Topologisch pooloppervlak: 40.5Ų
(R)-6,6-bis(4-(trifluoromethyl)phenyl)-1,1-binaphthyl-2,2-diol Gerelateerde literatuur
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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